molecular formula C12H18N2O B3066705 2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol CAS No. 86789-63-1

2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol

Cat. No. B3066705
CAS RN: 86789-63-1
M. Wt: 206.28 g/mol
InChI Key: IYQAULQBUDUAMP-UHFFFAOYSA-N
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Description

2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol (THBP) is an organic compound with a variety of applications in scientific research. It is a secondary alcohol derived from the pyridine ring and is commonly used as a reagent in organic synthesis. THBP is also used in the synthesis of other organic compounds, such as amines and amides. THBP is a versatile reagent due to its ability to participate in various chemical reactions. Its applications in scientific research include its use as an oxidizing agent, a nucleophile, and a catalyst.

Scientific Research Applications

  • Hydrogen Production from Bio-Ethanol : Ethanol reforming provides a promising method for hydrogen production from renewable resources, with Rh and Ni being the most commonly used catalysts for ethanol steam reforming towards hydrogen production. The selection of proper support for catalysts significantly affects their activity, with MgO, ZnO, CeO2, and La2O3 being suitable supports due to their basic characteristics, which favor ethanol dehydrogenation but inhibit dehydration (Ni, Leung, & Leung, 2007).

  • Ethanol-Gasoline Blends and Engine Performance : Bio-alcohol, including ethanol, has potential as an alternative to fossil fuels to reduce exhaust emissions from spark-ignition engines. Ethanol-gasoline blends, especially at low engine speeds, have been shown to offer benefits in terms of exhaust emissions, engine power, and torque output compared to methanol-gasoline blends (Yusuf & Inambao, 2018).

  • Steam-Reforming of Ethanol for Hydrogen Production : Hydrogen production by steam-reforming of ethanol using various catalytic systems has been extensively studied. Factors such as the nature of the active metal catalyst, the catalyst support, the precursor used, and the method adopted for catalyst preparation significantly influence the activity of catalysts. Promoted-Ni is found to be a suitable choice for hydrogen production from ethanol (Bshish et al., 2011).

  • Ethanol-Diesel Fuel Blends : Ethanol is an attractive alternative fuel because it is a renewable bio-based resource and oxygenated, potentially reducing particulate emissions in compression-ignition engines. However, the blend properties such as stability, viscosity, and lubricity; safety and materials compatibility; and the effect of the fuel on engine performance, durability, and emissions are critical factors for the commercial use of ethanol-diesel blends (Hansen, Zhang, & Lyne, 2005).

properties

IUPAC Name

2-(2-pyridin-3-ylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-9-8-14-7-2-1-5-12(14)11-4-3-6-13-10-11/h3-4,6,10,12,15H,1-2,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAULQBUDUAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395697
Record name 2-[2-(Pyridin-3-yl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridin-3-ylpiperidin-1-yl)ethanol

CAS RN

86789-63-1
Record name 2-[2-(Pyridin-3-yl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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